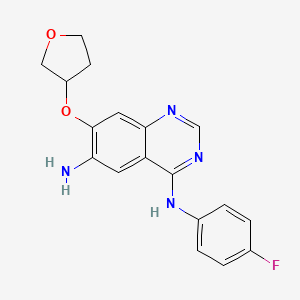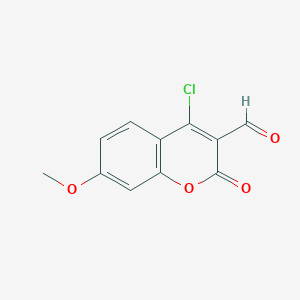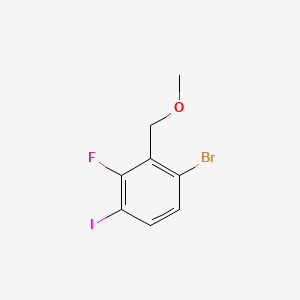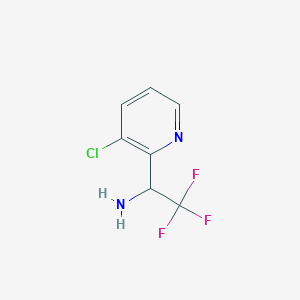
Nsp13 inhibitor 5645-0236
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-nsp13-IN-2 is a compound designed to inhibit the activity of the non-structural protein 13 (nsp13) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Non-structural protein 13 is a helicase enzyme essential for the replication of the virus. By targeting this protein, SARS-CoV-2-nsp13-IN-2 aims to disrupt the viral replication process, making it a potential antiviral agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-nsp13-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Final Coupling Reaction: The intermediates are then coupled under controlled conditions, often involving catalysts and specific solvents to yield the final compound.
Industrial Production Methods
Industrial production of SARS-CoV-2-nsp13-IN-2 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance .
化学反应分析
Types of Reactions
SARS-CoV-2-nsp13-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
SARS-CoV-2-nsp13-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of helicase enzymes and to develop new antiviral agents.
Biology: Helps in understanding the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting viral replication.
Industry: Used in the development of diagnostic tools and antiviral drugs
作用机制
SARS-CoV-2-nsp13-IN-2 exerts its effects by binding to the non-structural protein 13 of SARS-CoV-2. This binding inhibits the helicase activity of the protein, preventing the unwinding of viral RNA, which is essential for replication. The compound targets specific molecular sites on the protein, disrupting its function and thereby inhibiting viral replication .
相似化合物的比较
Similar Compounds
Ivermectin: An antiparasitic agent that has shown some antiviral activity against SARS-CoV-2.
Scutellarein: A flavonoid compound with potential antiviral properties.
Hamamelitannin: A natural compound with inhibitory effects on viral replication
Uniqueness
SARS-CoV-2-nsp13-IN-2 is unique in its specific targeting of the non-structural protein 13 helicase of SARS-CoV-2. Unlike other compounds that may have broader antiviral effects, SARS-CoV-2-nsp13-IN-2 is designed to specifically inhibit a critical enzyme in the viral replication process, making it a promising candidate for targeted antiviral therapy .
属性
分子式 |
C20H18N6OS2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine |
InChI |
InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27) |
InChI 键 |
DNQBBFZKWCDKDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)










![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)

